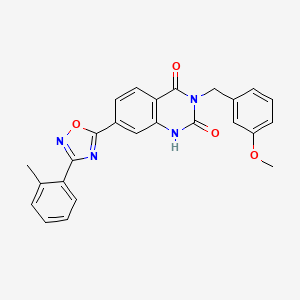
3-(3-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O4 and its molecular weight is 440.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that incorporates:
- A quinazoline core , known for its diverse pharmacological properties.
- An oxadiazole moiety , which is often associated with antimicrobial and anti-inflammatory activities.
- Substituents such as methoxy and o-tolyl groups that may influence its biological interactions.
Chemical Formula
The molecular formula for this compound is C17H16N4O3.
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance:
- Compounds in the quinazoline family have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways.
- The oxadiazole group may enhance this activity by promoting apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .
Antimicrobial Properties
Studies on related oxadiazole compounds suggest that they possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Neuroprotective Effects
Some derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. They may act by inhibiting acetylcholinesterase (AChE), thus enhancing cholinergic signaling in the brain .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a related quinazoline derivative on MCF-7 breast cancer cells. The compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutics. The mechanism was attributed to the induction of cell cycle arrest at the G2/M phase and increased apoptosis markers .
Study 2: Antimicrobial Activity
In a comparative study assessing the antimicrobial activity of various oxadiazole derivatives, the compound showed potent activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to be as low as 6 mg/mL, indicating strong potential as an antibacterial agent .
Research Findings
属性
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4/c1-15-6-3-4-9-19(15)22-27-23(33-28-22)17-10-11-20-21(13-17)26-25(31)29(24(20)30)14-16-7-5-8-18(12-16)32-2/h3-13H,14H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRRDRJIIBPFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














